Tiropramide hydrochloride
Overview
Description
Tiropramide hydrochloride is an antispasmodic drug primarily used to treat spasmodic pain in the gastrointestinal system. It is known for its ability to relax smooth muscles, making it effective in conditions such as irritable bowel syndrome and other gastrointestinal disorders .
Mechanism of Action
Target of Action
Tiropramide hydrochloride is primarily targeted towards the smooth muscle cells in the gastrointestinal system . These cells play a crucial role in the contraction and relaxation processes that facilitate the movement of food through the digestive tract.
Mode of Action
This compound acts as an antispasmodic agent . It increases the intracellular level of cyclic adenosine monophosphate (cAMP) in the smooth muscle cells . This increase in cAMP concentration possibly inhibits the catabolism of cAMP, leading to the relaxation of the smooth muscles .
Biochemical Pathways
It is known that the drug’s antispasmodic action is linked to the regulation of intracellular camp levels . The increase in cAMP levels can inhibit the contraction of smooth muscles, thereby relieving spastic pain in the gastrointestinal system .
Pharmacokinetics
A study on healthy korean subjects indicated that total protein significantly influenced the distribution volume and systemic clearance of tiropramide .
Result of Action
The primary result of this compound’s action is the relief of spastic pain in the gastrointestinal system . By relaxing the smooth muscles, it helps alleviate conditions such as acute spasmodic abdominal pain and irritable bowel syndrome .
Action Environment
It is known that the drug is commonly administered orally , suggesting that factors such as gastric pH and food intake could potentially influence its absorption and overall effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that Tiropramide hydrochloride interacts with various enzymes and proteins in the body, which may contribute to its antispasmodic effects .
Cellular Effects
It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly reported. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not clearly reported. It is believed that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly reported .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly reported. It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not clearly reported. It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not clearly reported. It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tiropramide hydrochloride involves several steps:
Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride, resulting in N,O-dibenzoyl-tyrosine.
Amide Formation: The intermediate product undergoes amide formation with dipropylamine using the mixed anhydride method.
Hydrolysis: The phenolic ester is hydrolyzed using sodium hydroxide.
Alkylation: The final step involves alkylation with 2-chloro-N,N-diethylethanamine to produce tiropramide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Types of Reactions:
Hydrolysis: this compound is susceptible to acidic and basic hydrolytic conditions.
Oxidation: It undergoes oxidative stress conditions in the solution state.
Stability: The compound is stable under neutral, thermal, and photolytic conditions in both solution and solid-state.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide for basic hydrolysis.
Oxidation: Various oxidative agents can be used to study the degradation profile.
Major Products Formed:
Hydrolysis Products: Degradation products formed under acidic and basic conditions.
Oxidation Products: Oxidative degradation products identified using mass spectrometry and nuclear magnetic resonance.
Scientific Research Applications
Tiropramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in studies related to its synthesis, degradation, and stability.
Biology: Investigated for its effects on smooth muscle cells and intracellular pathways.
Medicine: Extensively used in clinical trials for treating gastrointestinal disorders and muscle spasticity.
Industry: Employed in the development of pharmaceutical formulations and dosage forms.
Comparison with Similar Compounds
- Hyoscine-N-butyl bromide
- Mebeverine
- Drotaverine
- Alverine
- Pinaverium
- Otilonium bromide
- Fenoverine
- Trimebutine
- Peppermint oil
Comparison: Tiropramide hydrochloride is unique due to its specific mechanism of action involving the increase of cAMP concentration in smooth muscle cells. Unlike some other antispasmodics, it does not exhibit atropine-like actions, making it a preferred choice for patients who may be sensitive to such effects .
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSEFEZWMYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972684 | |
Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-16-4, 53567-47-8 | |
Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIROPRAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.